molecular formula C13H8Cl2O2 B6416256 (2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1335135-74-4

(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6416256
CAS No.: 1335135-74-4
M. Wt: 267.10 g/mol
InChI Key: JTBOIGYCGBMJHR-GQCTYLIASA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound known for its unique structure, which includes a dichlorophenyl group and a furan ring connected by a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the propenone linkage can yield the corresponding alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group and furan ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • (2E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
  • (2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Comparison:

  • Structural Differences: The position of the chlorine atoms on the phenyl ring or the substitution of the furan ring with a thiophene ring can significantly alter the compound’s properties.
  • Unique Features: (2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBOIGYCGBMJHR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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